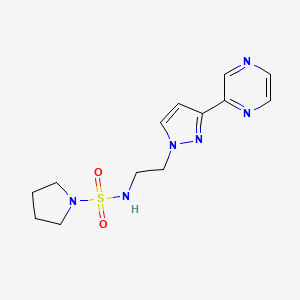

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide

Descripción

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine ring fused to a pyrazole moiety, linked via an ethyl chain to a pyrrolidine-sulfonamide group.

Propiedades

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrrolidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2S/c20-22(21,19-7-1-2-8-19)16-6-10-18-9-3-12(17-18)13-11-14-4-5-15-13/h3-5,9,11,16H,1-2,6-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREDHDQNCYJUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including kinase inhibition.

Mode of Action

Based on its structural similarity to other pyrrolopyrazine derivatives, it may interact with its targets (possibly kinases) and induce changes that lead to its biological effects.

Actividad Biológica

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazine ring, a pyrazole ring, and a pyrrolidine sulfonamide moiety. Its molecular formula is , indicating a complex structure conducive to various interactions within biological systems.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide, exhibit significant antimicrobial properties. A study focusing on similar pyrazole-based sulfonamides demonstrated their effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

| Compound | Bacterial Strains Tested | Activity |

|---|---|---|

| N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide | E. coli, S. aureus | Promising |

| Sulfamethoxazole | E. coli, Klebsiella pneumoniae | Effective |

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. Pyrazole derivatives are known to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, compounds similar to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide have shown inhibitory effects on tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), both of which are critical in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well-documented. A study reported that certain pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs . This suggests that N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide may also possess similar anti-inflammatory properties.

The mechanism of action for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide involves:

Enzyme Inhibition: The compound may inhibit enzymes crucial for bacterial survival or cancer cell proliferation, such as dihydropteroate synthase (DHPS), which is targeted by sulfonamides .

Receptor Modulation: Interaction with specific receptors can modulate signaling pathways that lead to reduced inflammation or altered cell growth patterns.

Case Study 1: Antimicrobial Evaluation

In a comparative study on the antimicrobial efficacy of various pyrazole derivatives, N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide was tested against common pathogens. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of pyrazole derivatives found that those with structural similarities to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide significantly reduced the viability of cancer cell lines in vitro. The study suggested further exploration into its mechanism could lead to new therapeutic strategies against resistant cancer types.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide with structurally related sulfonamide derivatives reported in the literature:

Key Observations :

Structural Diversity: The target compound’s pyrazine-pyrazole core distinguishes it from analogs featuring pyridazinone (EP 4 139 296 B1) or pyrrolopyrazine () systems. These heterocycles influence electronic properties and binding affinity . Sulfonamide variations (pyrrolidine vs. piperazine vs. methanesulfonamide) modulate steric bulk and solubility. Piperazine derivatives (e.g., EP 4 139 296 B1) often enhance water solubility due to their basic nitrogen .

Synthetic Strategies :

- Sulfonamide formation via sulfamoyl chloride and amine coupling is common across analogs . The target compound likely follows this route.

- EP 4 139 296 B1 and emphasize pyridine as a solvent/base, critical for deprotonating amines and absorbing HCl byproducts .

Physicochemical Properties :

- The target compound’s estimated molecular weight (~377 g/mol) aligns with EP 4 139 296 B1 ([M+H]⁺ = 377.0), suggesting comparable bioavailability profiles.

- Methanesulfonamide derivatives () are typically more lipophilic than pyrrolidine/piperazine-sulfonamides, impacting membrane permeability .

Functional Group Impact :

- Chlorine in EP 4 139 296 B1 may enhance binding to hydrophobic pockets in biological targets, whereas the target compound’s pyrazine moiety could engage in π-π stacking .

Research Implications and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.